molecular formula C11H12N2O4S B089521 Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- CAS No. 118-07-0

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-

Cat. No. B089521
CAS RN: 118-07-0
M. Wt: 268.29 g/mol
InChI Key: AJPUJTAMBSRTEG-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds known for their diverse applications in organic synthesis, catalysis, and potential biological activities. The specific compound appears to be related to pyrazole derivatives, which are of interest due to their wide range of chemical and pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Additionally, novel synthesis methods have been developed for pyrazole derivatives, showcasing the versatility in approaches to obtain such compounds with potential anti-inflammatory and antimicrobial activities (Mustafa et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including benzenesulfonamide derivatives, has been studied extensively, with crystal structure analyses providing insights into their molecular geometry and interactions. These studies are crucial for understanding the chemical behavior and potential application of these compounds (Vishwakarma & Maurya, 2023).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including condensation, cycloaddition, and substitution reactions, which are fundamental for modifying their chemical properties and enhancing their biological activities. These reactions enable the introduction of different functional groups, affecting the compound's reactivity and interaction with biological targets (Rahmati et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for specific applications, including drug formulation and material science (Shang et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are critical for the compound's applications in organic synthesis and potential biological activities. Studies on benzenesulfonamides and related compounds have revealed significant insights into their reactivity patterns and mechanisms of action (Penning et al., 1997).

Scientific Research Applications

Contribution of Knoevenagel Condensation Products

  • Knoevenagel Condensation in Anticancer Agents : The Knoevenagel condensation reaction is significant in generating biologically active molecules, including anticancer agents. This reaction, involving carbonyl functionalities and active methylenes, has been utilized with different pharmacophoric aldehydes and active methylenes to produce a variety of chemical compounds. Many of these compounds exhibit remarkable anticancer activities, targeting various cancer-related proteins and DNA. This highlights the potential utility of chemical reactions in developing pharmacological interests, predominantly toward cancer research (Tokala, Bora, & Shankaraiah, 2022).

Chemistry of Heterocyclic Compounds

  • Synthesis and Applications of Heterocycles : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates their value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This research indicates the importance of such compounds in synthesizing heterocycles and dyes, underscoring the versatile applications of heterocyclic chemistry in material science and pharmaceuticals (Gomaa & Ali, 2020).

Antimicrobial Agents

  • p-Cymene as an Antimicrobial Agent : p-Cymene, a monoterpene found in over 100 plant species, exhibits a range of biological activities, including antimicrobial effects. Its role in traditional medicine and its potential in biomedical applications highlight the ongoing search for new substances with antimicrobial properties. This reinforces the importance of exploring natural compounds for developing new antimicrobial agents (Marchese et al., 2017).

Bioremediation of Pollutants

  • Bioremediation Using Mycobacterium Strains : The bioremediation of pyrene, a polycyclic aromatic hydrocarbon, by Mycobacterium strains showcases the capability of certain bacterial strains to degrade environmental pollutants. This review highlights the efficiency of these strains in degrading pyrene, revealing potential pathways and discussing the bio-toxicity of pyrene and its metabolites. It underscores the importance of microbial processes in environmental cleanup efforts (Qutob et al., 2022).

properties

IUPAC Name

3-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-7-5-9(18(15,16)17)3-4-10(7)13-11(14)6-8(2)12-13/h3-5H,6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPUJTAMBSRTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059467
Record name Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
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Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-

CAS RN

118-07-0
Record name 1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone
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Record name EINECS 204-232-5
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Record name Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
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Record name Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
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Record name 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
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